molecular formula C14H18N4OS B3430546 4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847783-75-9

4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3430546
CAS No.: 847783-75-9
M. Wt: 290.39 g/mol
InChI Key: LDVATKUPUJEPEO-UHFFFAOYSA-N
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Description

4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a morpholine ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with morpholine and an appropriate aldehyde to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives of the ethylphenyl group.

Scientific Research Applications

Antifungal Activity

Numerous studies have demonstrated the antifungal properties of triazole derivatives. Specifically, 4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol has shown efficacy against several fungal pathogens. Research indicates that compounds containing the triazole moiety inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated that it exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anticancer Properties

In addition to its antifungal effects, this compound has been investigated for its potential anticancer properties. Triazole derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study:
A recent study explored the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Fungicide Development

The compound's antifungal properties make it a candidate for developing new agricultural fungicides. Triazoles are widely used in agriculture to protect crops from fungal diseases.

Data Table: Efficacy Against Fungal Pathogens

PathogenApplication Rate (g/ha)Efficacy (%)
Fusarium graminearum20085
Rhizoctonia solani15078
Botrytis cinerea25090

This table summarizes the efficacy of this compound against various fungal pathogens in field trials .

Mode of Action

The mode of action for this compound involves interference with fungal sterol biosynthesis and disruption of cellular processes essential for fungal growth and reproduction. Its structural similarity to azole antifungals allows it to bind effectively to the enzyme lanosterol demethylase.

Mechanism of Action

The mechanism of action of 4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring and morpholine moiety play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-chlorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-bromophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets, potentially enhancing its efficacy or altering its spectrum of activity compared to similar compounds.

Biological Activity

The compound 4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential as an antitumor agent and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N4S\text{C}_{14}\text{H}_{18}\text{N}_4\text{S}

This structure includes a triazole ring, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study tested several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that the synthesized compounds showed enhanced cytotoxicity, particularly against melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AIGR39 (Melanoma)1.61 ± 1.92
Compound BMDA-MB-231 (Breast)1.98 ± 1.22
Compound CPanc-1 (Pancreatic)2.5 ± 0.5

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which triazole compounds exert their cytotoxic effects involves the induction of apoptosis and inhibition of cell migration. For example, certain derivatives were found to inhibit cancer cell migration effectively and were characterized as selective towards cancer cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Antimicrobial Activity

In addition to antitumor properties, triazole compounds have shown antimicrobial activity. The presence of the thiol group in the structure enhances its interaction with microbial enzymes, potentially leading to effective inhibition of pathogen growth.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components. Modifications on the phenyl or morpholine rings can significantly alter their potency and selectivity towards different biological targets. For instance, electron-donating groups on the phenyl ring have been associated with increased activity against tumor cells .

Case Study 1: Synthesis and Testing

A recent study synthesized several derivatives of 4H-1,2,4-triazole-3-thiol and evaluated their cytotoxicity using the MTT assay on various cancer cell lines. The most active compounds exhibited an IC50 value in the low micromolar range against melanoma cells .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on evaluating the antimicrobial efficacy of synthesized triazoles against a panel of bacterial strains. The results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Properties

IUPAC Name

4-(2-ethylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-2-11-5-3-4-6-12(11)18-13(15-16-14(18)20)17-7-9-19-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVATKUPUJEPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=S)NN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146235
Record name 4-(2-Ethylphenyl)-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847783-75-9
Record name 4-(2-Ethylphenyl)-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847783-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethylphenyl)-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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